molecular formula C18H37NO2 B11995570 Hexadecanoic acid, 2-(dimethylamino)- CAS No. 10499-94-2

Hexadecanoic acid, 2-(dimethylamino)-

Cat. No.: B11995570
CAS No.: 10499-94-2
M. Wt: 299.5 g/mol
InChI Key: DHYWSAPLZYWZSZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hexadecanoic acid, 2-(dimethylamino)- typically involves the esterification of hexadecanoic acid with 2-(dimethylamino)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of hexadecanoic acid, 2-(dimethylamino)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: Hexadecanoic acid, 2-(dimethylamino)- can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield hexadecanoic acid and 2-(dimethylamino)ethanol.

    Oxidation: The compound can be oxidized to produce corresponding carboxylic acids and amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as halides or other amines.

Major Products:

    Hydrolysis: Hexadecanoic acid and 2-(dimethylamino)ethanol.

    Oxidation: Corresponding carboxylic acids and amines.

    Substitution: Various substituted amines and esters.

Scientific Research Applications

Hexadecanoic acid, 2-(dimethylamino)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential role in biological systems, including its interactions with cell membranes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of hexadecanoic acid, 2-(dimethylamino)- involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Hexadecanoic acid, 2-(dimethylamino)- can be compared with other similar compounds such as:

    Hexadecanoic acid (palmitic acid): A saturated fatty acid with similar structural features but lacking the dimethylamino group.

    2-(dimethylamino)ethanol: An amine alcohol that serves as a precursor in the synthesis of hexadecanoic acid, 2-(dimethylamino)-.

    Hexadecanoic acid, ethyl ester: Another ester derivative of hexadecanoic acid, differing in the alcohol component.

Uniqueness: The presence of the dimethylamino group in hexadecanoic acid, 2-(dimethylamino)- imparts unique chemical properties, such as increased solubility in organic solvents and potential biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

10499-94-2

Molecular Formula

C18H37NO2

Molecular Weight

299.5 g/mol

IUPAC Name

2-(dimethylamino)hexadecanoic acid

InChI

InChI=1S/C18H37NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18(20)21)19(2)3/h17H,4-16H2,1-3H3,(H,20,21)

InChI Key

DHYWSAPLZYWZSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)O)N(C)C

Origin of Product

United States

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